

Technical Safety Profile: 1,2-dimethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1274625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from publicly available Safety Data Sheets (SDS) and general toxicological testing protocols. It is intended for informational purposes for a scientific audience. No specific experimental studies on the toxicology or signaling pathways of **1,2-dimethyl-1H-imidazole-5-carbaldehyde** were found in the public domain. Therefore, the experimental protocols described are based on standardized guidelines (e.g., OECD) and are not derived from studies performed on this specific compound.

Chemical and Physical Properties

1,2-dimethyl-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative. Its physical and chemical characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1]
CAS Number	24134-12-1	[2]
Appearance	Data not available	
Melting Point	76°C	[3]
Boiling Point	289°C at 760 mmHg	[3]
Flash Point	128.6°C	[3]
Density	1.11 g/cm ³	[3]
Solubility	Data not available	
Vapor Pressure	0.00225 mmHg at 25°C	[3]

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation

Source: GHS Classification information aggregated from multiple sources.

Experimental Protocols for Hazard Evaluation

While specific studies for **1,2-dimethyl-1H-imidazole-5-carbaldehyde** are not publicly available, the following sections describe the standard methodologies used to determine the GHS classifications listed above.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance. The Fixed Dose Procedure is used to identify a dose causing evident toxicity but not mortality.

Methodology:

- Animal Model: Typically, female rats are used.
- Procedure: A single animal is dosed at a defined level (e.g., 300 mg/kg). The choice of starting dose is based on available information.
- Observation: The animal is observed for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as body weight changes.
- Dose Adjustment: If the animal survives, additional animals are dosed at a higher level. If the animal dies, subsequent animals are dosed at a lower level.
- Endpoint: The test concludes when the dose causing evident toxicity or mortality is identified, allowing for classification into a GHS category.

Skin Irritation (Representative Protocol based on OECD Guideline 404)

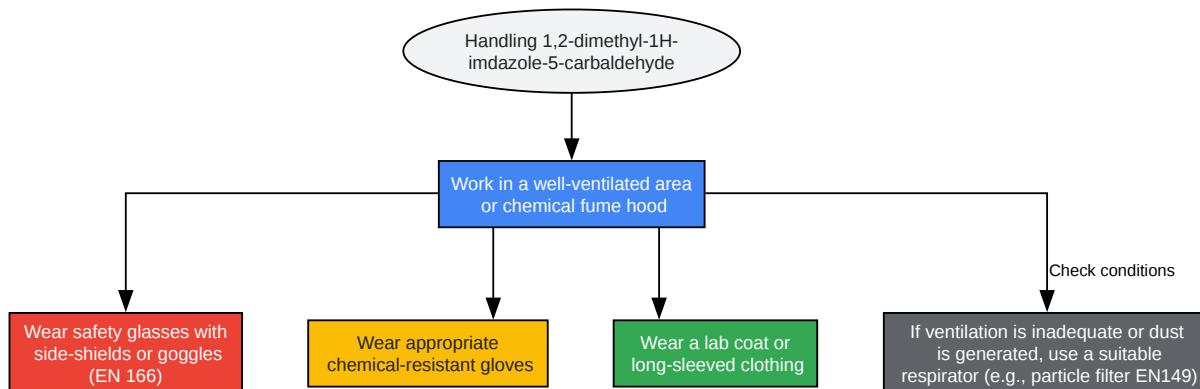
Objective: To assess the potential of a substance to cause skin irritation, including the potential reversibility of the effects.

Methodology:

- Animal Model: The albino rabbit is the standard model.

- Procedure: A small area (approximately 6 cm²) of the animal's skin is shaved. The test substance is applied to the skin and covered with a gauze patch for a set period, typically 4 hours.
- Observation: After the patch is removed, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
- Scoring: The severity of the skin reactions is scored on a numerical scale.
- Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation (Representative Protocol based on OECD Guideline 405)


Objective: To determine the potential of a substance to cause eye irritation or damage.


Methodology:

- Animal Model: Albino rabbits are typically used.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
- Reversibility: The observation period can be extended up to 21 days to assess the reversibility of any observed effects.
- Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Safety and Handling Workflows

The following diagrams illustrate recommended workflows for ensuring safety when handling **1,2-dimethyl-1H-imidazole-5-carbaldehyde**, based on standard laboratory safety principles and information from its SDS.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.fr [fishersci.fr]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Safety Profile: 1,2-dimethyl-1H-imidazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274625#1-2-dimethyl-1h-imidazole-5-carbaldehyde-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com